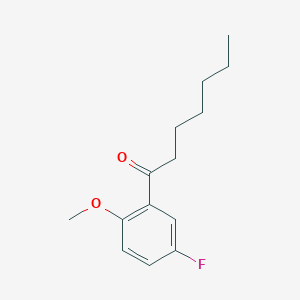
2-Chloro-2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H6ClF3O2 This compound is characterized by the presence of chloro, difluoro, fluoro, and methoxy functional groups attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone typically involves the introduction of chloro and difluoro groups to an ethanone structure, followed by the attachment of the fluoro and methoxy-substituted phenyl ring. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with chloroform and potassium tert-butoxide in the presence of a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
2-Chloro-2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
2-Chloro-2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique functional groups make it a useful probe in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2-Chloro-2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and a methoxy group allows the compound to form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. These interactions can affect various biological processes, making the compound a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
- 2-Chloro-2,2-difluoro-1-(3-trifluoromethoxyphenyl)ethanone
- 2-Chloro-2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone
- 2-Chloro-2,2-difluoro-1-(3-fluoro-2-methoxyphenyl)ethanone
Uniqueness
Compared to similar compounds, 2-Chloro-2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone is unique due to the specific arrangement of its functional groups. The combination of chloro, difluoro, fluoro, and methoxy groups imparts distinct chemical and physical properties, such as increased reactivity and stability. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactions.
特性
IUPAC Name |
2-chloro-2,2-difluoro-1-(3-fluoro-4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(4-6(7)11)8(14)9(10,12)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWMYZFTLMIVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(F)(F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














